molecular formula C19H18ClN3O2S B2974931 N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide CAS No. 897456-73-4

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide

Cat. No.: B2974931
CAS No.: 897456-73-4
M. Wt: 387.88
InChI Key: VMFWNTWFQKFXGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide is a synthetic benzamide derivative supplied for research purposes. This compound is intended for use in laboratory investigations only and is classified as For Research Use Only (RUO). It is not intended for human or veterinary diagnostic or therapeutic applications. Researchers are advised to consult the scientific literature for studies on structurally related benzamide compounds, which have been investigated for various biological activities, including as receptor ligands . Specific details regarding the mechanism of action, primary applications, and research value for this particular compound should be determined by the investigator through targeted experimental studies. Please handle all chemicals with appropriate safety precautions and refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-[2-[[5-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O2S/c1-25-16-8-4-14(5-9-16)18(24)21-10-11-26-19-22-12-17(23-19)13-2-6-15(20)7-3-13/h2-9,12H,10-11H2,1H3,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFWNTWFQKFXGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCCSC2=NC=C(N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)-4-methoxybenzamide is a synthetic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features several key functional groups:

  • Imidazole Ring : Known for its diverse biological activities.
  • Thioether Linkage : Provides unique reactivity and interaction capabilities.
  • Benzamide Group : Imparts stability and potential for receptor binding.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:

  • Enzyme Inhibition : The imidazole moiety can coordinate with metal ions in enzyme active sites, potentially inhibiting their functions.
  • Receptor Modulation : The compound may bind to specific receptors, influencing signaling pathways related to inflammation and cancer progression.

Biological Activities

Research has identified several promising biological activities associated with this compound:

Anticancer Activity

Studies have shown that imidazole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. For instance, derivatives similar to this compound have been reported to inhibit tumor growth in various cancer cell lines by targeting specific signaling pathways involved in cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Imidazole derivatives are known to possess broad-spectrum antibacterial effects. Research indicates that similar compounds can disrupt bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death.

Anti-inflammatory Effects

The potential anti-inflammatory properties of this compound are linked to its ability to modulate cytokine production and inhibit pro-inflammatory pathways. This makes it a candidate for further studies in chronic inflammatory conditions.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of various imidazole derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against breast cancer cells with an IC50 value of approximately 10 µM, suggesting strong potential for therapeutic applications.

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)10
Compound BHeLa (Cervical Cancer)15

Case Study 2: Antimicrobial Activity

Another study investigated the antimicrobial efficacy of imidazole derivatives against Staphylococcus aureus. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL.

CompoundTarget BacteriaMIC (µg/mL)
Compound CS. aureus16
Compound DE. coli32

Comparison with Similar Compounds

3-Bromo-N-(2-((5-(4-Chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)benzamide (CAS 897456-99-4)

  • Structural Differences : Replaces the 4-methoxy group with a 3-bromo substituent on the benzamide ring.
  • Impact of Substituents: Bromine increases molecular weight (436.8 vs. The absence of methoxy eliminates a hydrogen-bond acceptor site, which may alter target binding .
Property Target Compound 3-Bromo Analog
Molecular Weight ~406.89 436.8
Key Substituents 4-OCH₃, 4-Cl-Ph 3-Br, 4-Cl-Ph
Potential Solubility Moderate (due to OCH₃) Low (Br increases lipophilicity)

Triazole Derivatives (e.g., Compounds 7–9 from )

  • Structural Features : Contain 1,2,4-triazole-3-thiones with sulfonyl and fluorophenyl groups.
  • Key Differences: Tautomerism: Triazoles exist in thione-thiol equilibrium, enabling dynamic binding modes unlike the rigid imidazole in the target compound.
Property Target Compound Triazole Derivatives (7–9)
Core Heterocycle Imidazole 1,2,4-Triazole
Tautomerism None Thione ↔ Thiol
Bioactivity Predicted kinase inhibition Antifungal/antimicrobial

N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a)

  • Structural Features : Integrates a thiadiazole ring and acetylated pyridine.
  • Functional Impact :
    • Thiadiazole : Enhances π-π stacking and electron-withdrawing effects.
    • Acetyl Group : Introduces a ketone for hydrogen bonding, absent in the target compound’s methoxy group .
Property Target Compound Compound 8a
Heterocycle Imidazole Thiadiazole + Pyridine
Hydrogen-Bonding Groups Methoxy (-OCH₃) Acetyl (C=O)
Molecular Weight ~406.89 414.49

(S)-N-(2-Aminophenyl)-4-(((4-phenyl-4,5-dihydro-1H-imidazol-2-yl)thio)methyl)benzamide ()

  • Structural Features: Contains a dihydroimidazole and aminophenyl group.
  • Key Differences: Aminophenyl: Provides a primary amine for ionic interactions, contrasting with the target’s methoxy. Dihydroimidazole: Partial saturation may reduce aromaticity but increase flexibility .
Property Target Compound Compound in
Benzamide Substituent 4-OCH₃ 2-NH₂
Imidazole Saturation Fully aromatic 4,5-Dihydro
Potential Applications Enzyme inhibition HDAC inhibition

Research Implications

  • Bioactivity : The target compound’s 4-chlorophenyl and methoxy groups may optimize binding to hydrophobic pockets and catalytic sites, respectively.
  • Optimization Opportunities :
    • Introducing fluorine (as in triazole derivatives) could enhance metabolic stability.
    • Thiadiazole cores () may improve π-stacking in enzyme inhibition.

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